![molecular formula C11H13ClN2 B14306479 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine CAS No. 112030-59-8](/img/structure/B14306479.png)
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound featuring a tetrahydropyrimidine ring substituted with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the condensation of 4-chlorobenzaldehyde with a suitable amine and a carbonyl compound under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-[(4-Bromophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Methylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine
Comparison: Compared to its analogs, 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. This uniqueness can make it more suitable for specific applications, such as in medicinal chemistry, where the chlorine atom can enhance the compound’s pharmacokinetic properties.
Properties
CAS No. |
112030-59-8 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H13ClN2/c12-10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14) |
InChI Key |
ZYPVOBBLOCFTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
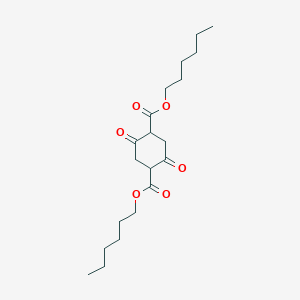
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

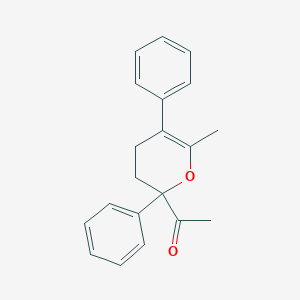
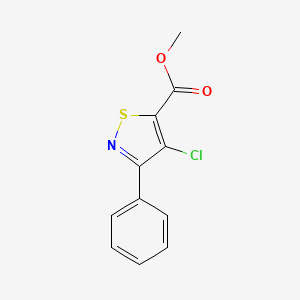
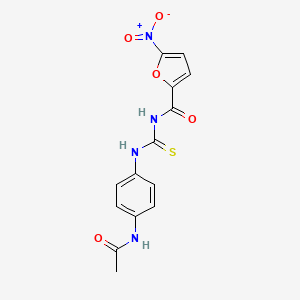
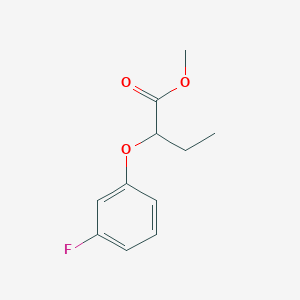
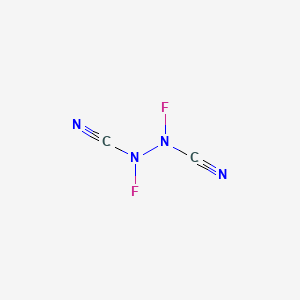
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
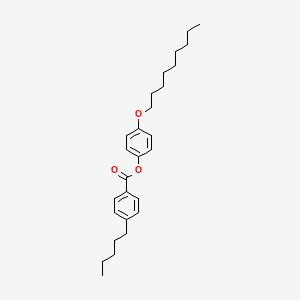
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
